![molecular formula C9H15NO B1431027 9-Methyl-6-azaspiro[3.5]nonan-7-one CAS No. 1443980-21-9](/img/structure/B1431027.png)
9-Methyl-6-azaspiro[3.5]nonan-7-one
Übersicht
Beschreibung
9-Methyl-6-azaspiro[3.5]nonan-7-one is a chemical compound with the molecular formula C9H15NO and a molecular weight of 153.22 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 9-Methyl-6-azaspiro[3.5]nonan-7-one consists of a nine-membered ring fused to a six-membered ring with one nitrogen atom and one oxygen atom . The exact 3D structure or conformation is not provided in the available resources.Physical And Chemical Properties Analysis
The physical and chemical properties of 9-Methyl-6-azaspiro[3.5]nonan-7-one are not fully detailed in the available resources. It is known that its molecular weight is 153.22 , but other properties such as boiling point, melting point, solubility, and stability are not specified.Wissenschaftliche Forschungsanwendungen
Dipeptide Synthons
9-Methyl-6-azaspiro[3.5]nonan-7-one derivatives have been explored as novel dipeptide synthons, contributing significantly to peptide synthesis. For instance, methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate, a closely related compound, has been synthesized and utilized as a dipeptide building block. This has facilitated the preparation of complex peptides, including analogues of antibiotics like Trichovirin I 1B, showcasing the compound's potential in synthesizing biologically active peptides (Suter, Stoykova, Linden, & Heimgartner, 2000).
Antimicrobial Agents
The structural framework of 9-Methyl-6-azaspiro[3.5]nonan-7-one has been incorporated into the design and synthesis of compounds with potent antibacterial activity. Notably, derivatives have shown remarkable in vitro and in vivo activity against a range of respiratory pathogens, including multidrug-resistant strains. This highlights the compound's relevance in developing new antibacterial drugs for treating respiratory tract infections (Odagiri et al., 2013).
Antiviral Research
In antiviral research, 1-thia-4-azaspiro[4.5]decan-3-one derivatives have demonstrated efficacy against coronaviruses, including the human coronavirus 229E. The structure-activity relationship studies of these compounds have provided insights into the development of new antiviral agents, emphasizing the versatility of the spirocyclic scaffold in antiviral drug development (Apaydın, Cesur, Stevaert, Naesens, & Cesur, 2019).
Antimycobacterial Activity
Spirocyclic derivatives, including those related to 9-Methyl-6-azaspiro[3.5]nonan-7-one, have been synthesized and evaluated for their potential as antimycobacterial agents. These compounds have shown significant activity against pathogenic bacteria, contributing valuable insights into the search for new treatments against bacterial infections (Srivastava, Gaikwad, Haq, Sinha, & Katti, 2005).
Anticancer and Antidiabetic Applications
Research into spirothiazolidines, which share structural features with 9-Methyl-6-azaspiro[3.5]nonan-7-one, has led to the development of compounds with significant anticancer and antidiabetic activities. These findings underscore the potential of such spirocyclic compounds in therapeutic applications beyond their antimicrobial and antiviral properties (Flefel, El-Sofany, Al-Harbi, & El-Shahat, 2019).
Eigenschaften
IUPAC Name |
9-methyl-6-azaspiro[3.5]nonan-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c1-7-5-8(11)10-6-9(7)3-2-4-9/h7H,2-6H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXQXNFJKRXEACV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NCC12CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101287040 | |
| Record name | 6-Azaspiro[3.5]nonan-7-one, 9-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101287040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Methyl-6-azaspiro[3.5]nonan-7-one | |
CAS RN |
1443980-21-9 | |
| Record name | 6-Azaspiro[3.5]nonan-7-one, 9-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1443980-21-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Azaspiro[3.5]nonan-7-one, 9-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101287040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




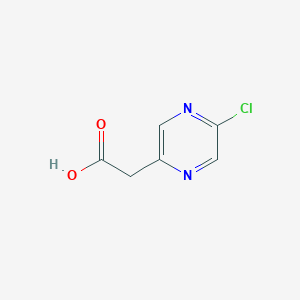
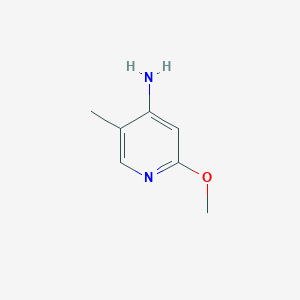
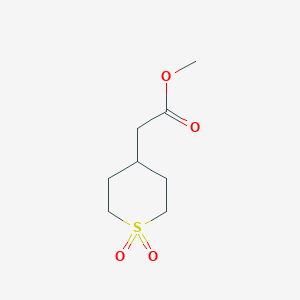
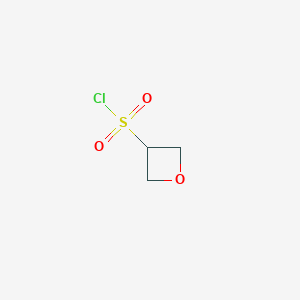




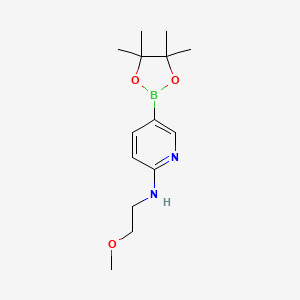
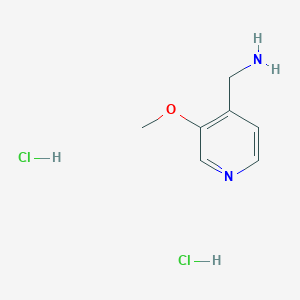


![7-Chloroimidazo[1,2-A]pyridin-2-amine](/img/structure/B1430967.png)